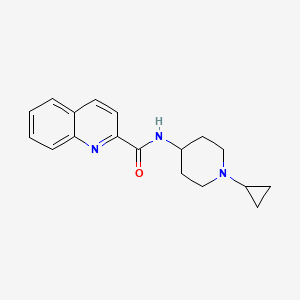
8-methoxy-4H-chromen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4H-chromen-3-ol, also known as esculetin, is a natural coumarin derivative found in various plants, such as the bark of the horse chestnut tree and the leaves of the guava plant. This compound has gained significant attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 8-methoxy-4H-chromen-3-ol is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of various enzymes, such as lipoxygenase, cyclooxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Esculetin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Esculetin has also been shown to inhibit platelet aggregation and thrombus formation, which may contribute to its anticoagulant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-methoxy-4H-chromen-3-ol in lab experiments is its availability and low cost. Additionally, it has been shown to have low toxicity and is generally well-tolerated. However, one limitation is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 8-methoxy-4H-chromen-3-ol.
Orientations Futures
There are several future directions for research on 8-methoxy-4H-chromen-3-ol. One area of interest is its potential use in the treatment of cancer. Esculetin has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the optimal dosage and mode of administration for 8-methoxy-4H-chromen-3-ol in various disease states. Finally, the development of more efficient synthesis methods and derivatives of 8-methoxy-4H-chromen-3-ol may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
Esculetin can be synthesized from various precursors, such as coumarin and 4-hydroxycoumarin. One of the most common methods of synthesis involves the reaction of salicylaldehyde with malonic acid in the presence of a base, followed by decarboxylation and cyclization. The resulting product is then hydrolyzed to yield 8-methoxy-4H-chromen-3-ol.
Applications De Recherche Scientifique
Esculetin has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, anticoagulant, antitumor, and antimicrobial activities. Additionally, it has been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
8-methoxy-4H-chromen-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,6,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZBEVOHBMKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=C(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4H-chromen-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)
![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)

![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)

![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)




